molecular formula C15H10O7 B1682587 Tan-931 CAS No. 127448-92-4

Tan-931

Cat. No.: B1682587
CAS No.: 127448-92-4
M. Wt: 302.23 g/mol
InChI Key: INVAPAXTQZQLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tan-931 is a complex organic compound characterized by the presence of multiple hydroxyl groups and a formyl group attached to a benzoyl structure. This compound is a derivative of dihydroxybenzoic acid, which is known for its phenolic properties and is commonly used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tan-931 typically involves the carboxylation of resorcinol using gaseous carbon dioxide in an aqueous triethanolamine phase. This process is catalyzed by decarboxylase enzymes, which facilitate the carboxylation reaction. The reaction conditions include maintaining a high substrate concentration and using a high-affinity adsorber for in situ product removal to improve the reaction yield .

Industrial Production Methods

Industrial production of this compound can be achieved through a solvent-free synthesis technique, where resorcinol and an alkali metal salt are heated under specific conditions. The reaction is carried out at temperatures between 130 and 150 degrees Celsius and pressures of 1.35 to 1.45 MPa, using absolute ethanol as a solvent. This method enhances the separation of subsequent products and reduces energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tan-931 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Tan-931 has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its phenolic structure.

Mechanism of Action

The mechanism of action of Tan-931 involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxybenzoic acid
  • 2,4-Dihydroxybenzoic acid
  • 2,5-Dihydroxybenzoic acid
  • 2,6-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid

Uniqueness

Tan-931 is unique due to the presence of both a formyl group and multiple hydroxyl groups on the benzoyl structure. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other dihydroxybenzoic acid derivatives .

Properties

CAS No.

127448-92-4

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid

InChI

InChI=1S/C15H10O7/c16-6-8-4-7(15(21)22)5-11(19)12(8)14(20)13-9(17)2-1-3-10(13)18/h1-6,17-19H,(H,21,22)

InChI Key

INVAPAXTQZQLGN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)C(=O)O)C=O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)C(=O)O)C=O)O

Appearance

Solid powder

127448-92-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid
TAN 931
TAN-931

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tan-931
Reactant of Route 2
Tan-931
Reactant of Route 3
Tan-931
Reactant of Route 4
Reactant of Route 4
Tan-931
Reactant of Route 5
Tan-931
Reactant of Route 6
Tan-931

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.